Cas no 144701-48-4 (Telmisartan)

Telmisartan is an angiotensin II receptor antagonist that offers superior blood pressure control with minimal side effects. It's a potent antihypertensive agent that blocks the action of angiotensin II, reducing peripheral resistance and lowering systemic blood pressure in patients with mild to moderate hypertension.
Telmisartan structure
Telmisartan structure
商品名:Telmisartan
CAS番号:144701-48-4
MF:C33H30N4O2
メガワット:514.6169
MDL:MFCD00918125
CID:64879
PubChem ID:65999

Telmisartan 化学的及び物理的性質

名前と識別子

    • 4'-((1,7'-Dimethyl-2'-propyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid
    • TU-199
    • TELMISARTAN
    • PRITOR
    • MICARDIS
    • BIBR 277
    • 4'[(1,4'-DIMETHYL-2'-PROPYL[2,6'-BI-1H-BENZIMIDAZOL]-1'-YL)METHYL][1,1'-BIPHENYL]-2-CARBOXYLIC ACID
    • 4'-[(1,4'-DIMETHYL-2'-PROPYL[2,6'-BI-H-BENZIMIDAZOL]-1'-YL)METHYL][1,1'-BIPHENYL]-2-CARBOXYLIC ACID
    • 3-methoxy-8-[(4-methoxy-3,5-dimethyl-pyridin-2-yl)methyl sulfinyl]-2,7,9-triazabicyclo[4.3.0]nona-2,4,8,10-tetraene
    • 4′[(1,4′-Dimethyl-2′-propyl[2,6′-bi-1H-benzimidazol]-1′-yl)methyl][1,1′-biphenyl]-2-carboxylic acid
    • 4'-[[4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl]biphenyl-2-carboxylic Acid
    • 替米沙坦
    • Kinzalmono
    • BIBR 277SE
    • Telmisattan
    • Targit
    • Telmisartan [INN]
    • 4'-[(1,7'-dimethyl-2'-propyl-1H,3'H-2,5'-bibenzimidazol-3'-yl)methyl]biphenyl-2-carboxylic acid
    • U5SYW473RQ
    • C33H30N4O2
    • 2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]ph
    • s1738
    • TELMISARTAN (USP-RS)
    • 4'-(1,7'-DIMETHYL-2'-PROPYL-1H-[2,5']BIBENZOIMIDAZOLYL-3'-YLMETHYL)-BIPHENYL-2-CARBOXYLIC ACID
    • KS-1215
    • TELMISARTAN [ORANGE BOOK]
    • NSC 759811
    • EN300-123532
    • 4'-((1,4'-dimethyl-2'-propyl(2,6'-bi-1H-benzimidazol)-1'-yl)methyl)-(1,1'-biphenyl)-2-carboxylic acid
    • SBI-0206733.P001
    • 144701-48-4
    • TELMISARTAN [GREEN BOOK]
    • AC-2013
    • TELMISARTAN (USP MONOGRAPH)
    • BIBR-277 SE
    • NS00000398
    • ALBB-028954
    • BIBR-277SE
    • BRD-K73999723-001-02-2
    • DL-511
    • TELMISARTAN COMPONENT OF TWYNSTA
    • Telsite
    • 4'-((1,7'-Dimethyl-2'-propyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylicacid
    • HMS3393P16
    • Kinzal
    • Telmisartan Actavis
    • TELMISARTAN [EP IMPURITY]
    • SPECTRUM1505261
    • AB07687
    • NCGC00095150-01
    • Telmisartan, European Pharmacopoeia (EP) Reference Standard
    • TELMISARTAN [EP MONOGRAPH]
    • TELMISARTAN [EMA EPAR]
    • HY-13955
    • 4'-[(1,4'-dimethyl-2'propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acid
    • Micardis (TN)
    • Q733186
    • Telmisartan, United States Pharmacopeia (USP) Reference Standard
    • T2861
    • Telmisartan (JP17/USP/INN)
    • 4''-((1,4''-dimethyl-2''-propyl(2,6''-bi-1H-benzimidazol)-1''-yl)methyl)-(1,1''-biphenyl)-2-carboxylic acid
    • Telmisartan- Bio-X
    • HMS3715L17
    • ONDUARP COMPONENT TELMISARTAN
    • TELMISARTAN (MART.)
    • TELMISARTAN COMPONENT OF MICARDISPLUS
    • Spectrum4_001261
    • TELMISARTAN (EP IMPURITY)
    • MLS006011851
    • BIBR-277
    • TELMISARTAN [MI]
    • MICARDISPLUS COMPONENT TELMISARTAN
    • TELMISARTAN (EP MONOGRAPH)
    • TELMISARTAN [WHO-DD]
    • 4''-((4-methyl-6-(1-methyl-2-benzimidazolyl)-2-propyl-1-benzimidazolyl)methyl)-2-biphenylcarboxylic acid
    • 4'-((1,7'-DIMETHYL-2'-PROPYL-1H,3'H-2,5'-BIBENZO[D]IMIDAZOL-3'-YL)METHYL)BIPHENYL-2-CARBOXYLIC ACID
    • BIBR-277-SE
    • AB00639941-07
    • 4''-[(1,7''-dimethyl-2''-propyl-1H,3''H-2,5''-bibenzimidazol-3''-yl)methyl][1,1''-biphenyl]-2-carboxylic acid
    • BCP0726000055
    • MLS000759432
    • HMS1922P07
    • NSC-759811
    • Spectrum5_001053
    • Kinzal/Pritor
    • BRD-K73999723-001-11-3
    • Telmisartan for peak identification, European Pharmacopoeia (EP) Reference Standard
    • NCGC00095150-03
    • HMS2093M22
    • Spectrum2_001976
    • HSDB 7590
    • Telmisartan (USAN:USP:INN:BAN)
    • PRITORPLUS COMPONENT TELMISARTAN
    • 4'-[(1,7'-dimethyl-2'-propyl-1H,3'H-2,5'-bibenzimidazol-3'-yl)methyl][1,1'-biphenyl]-2-carboxylic acid
    • 2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid
    • HMS2051P16
    • TELMISARTAN [HSDB]
    • MLS001424174
    • TELMISARTAN [USAN]
    • BSPBio_002738
    • TELMISARTAN [EMA EPAR VETERINARY]
    • TELMISARTAN COMPONENT OF KINZALKOMB
    • HB2558
    • (1,1'-Biphenyl)-2-carboxylic acid, 4'-((1,4'-dimethyl-2'-propyl(2,6'-bi-1H-benzimidazol)-1'-yl)methyl)-
    • NCGC00095150-06
    • TELMISARTAN [USP-RS]
    • UNII-U5SYW473RQ
    • Telmisartana
    • SY052776
    • 4'-[[4-METHYL-6-(1-METHYL-2-BENZIMIDAZOLYL)-2-PROPYL-1-BENZIMIDAZOLYL]METHYL]-2-BIPHENYLCARBOXYLIC ACID
    • KBioGR_001842
    • Tox21_111452_1
    • BT164444
    • 4'-{[4-methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-1,3-benzodiazol-1-yl]methyl}-[1,1'-biphenyl]-2-carboxylic acid
    • Tox21_111452
    • 4'-[[2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]-methyl]-biphenyl-2-carboxylic acid
    • BIBR277
    • AB00639941_09
    • Tazlok
    • DB00966
    • NSC759811
    • C09CA07
    • STK624049
    • KBio3_001958
    • 4'-((4-Methyl-6-(1-methyl-2-benzimidazolyl)-2-propyl-1-benzimidazolyl)methyl)-2-biphenylcarboxylic acid
    • TELMISARTAN [VANDF]
    • Telmisartan for system suitability, European Pharmacopoeia (EP) Reference Standard
    • TOLUCOMBI COMPONENT TELMISARTAN
    • DTXSID8023636
    • MICARDIS HCT COMPONENT TELMISARTAN
    • Bay 68-9291
    • Pharmakon1600-01505261
    • BAY-68-9291
    • AB00639941-06
    • HMS3655C08
    • [1,1'-Biphenyl]-2-carboxylic acid, 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-
    • KINZALKOMB COMPONENT TELMISARTAN
    • SPBio_002131
    • NCGC00095150-04
    • TELMISARTAN COMPONENT OF MICARDIPLUS
    • 2-(4-{[4-methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-1,3-benzodiazol-1-yl]methyl}phenyl)benzoic acid
    • CPD000466326
    • BDBM50043280
    • CAS-144701-48-4
    • TELMISARTAN (EMA EPAR VETERINARY)
    • SCHEMBL4464
    • BCP04513
    • TELMISARTAN TEVA PHARMA
    • BBL029085
    • AKOS005557501
    • BAY68-9291
    • 4''-[(1,7''-dimethyl-2''-propyl-1H,3''H-2,5''-bibenzimidazol-3''-yl)methyl]biphenyl-2-carboxylic acid
    • SMR000466326
    • NCGC00095150-07
    • 2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propyl-benzimidazol-1-yl]methyl]phenyl]benzoic acid
    • Q-101933
    • BIDD:GT0365
    • TLS
    • TELMISARTAN [MART.]
    • MLS001076687
    • D00627
    • Telmisartar
    • NC00296
    • HMS2231P07
    • Telmisartan for system suitability
    • SR-01000759355-4
    • CHEMBL1017
    • Telmisartan, >=98% (HPLC), solid
    • L001035
    • Telmisartan (Micardis)
    • SR-01000759355
    • Telmisartan, Pharmaceutical Secondary Standard; Certified Reference Material
    • CS-1699
    • TWYNSTA COMPONENT TELMISARTAN
    • TELMISARTAN [USP MONOGRAPH]
    • GTPL592
    • TELMISARTAN COMPONENT OF ONDUARP
    • tolura
    • Telmisartan for peak identification
    • telmisartanum
    • CCG-39514
    • TELMISARTAN COMPONENT OF TOLUCOMBI
    • BIBR 277 SE
    • Semintra
    • RMMXLENWKUUMAY-UHFFFAOYSA-N
    • C07710
    • HMS3750E19
    • TELMISARTAN [JAN]
    • SW197676-3
    • Z1551967334
    • 4''-[(1,4''-dimethyl-2''propyl[2,6''-bi-1H-benzimidazol]-1''-yl)methyl]-[1,1''-biphenyl]-2-carboxylic acid
    • Telday
    • Telmisartan [USAN:USP:INN:BAN]
    • TELMISARTAN COMPONENT OF PRITORPLUS
    • Telmisartan Teva
    • GLXC-02564
    • AB00639941_08
    • NCGC00095150-02
    • CHEBI:9434
    • Spectrum3_001089
    • NCGC00095150-08
    • YM-086
    • DTXCID803636
    • BRD-K73999723-001-10-5
    • HMS2090P17
    • MFCD00918125
    • SR-01000759355-5
    • 4'-[2-n-propyl-4-methyl-6-(1-methyl benzimidazol-2-yl)benzimidazol-1-yl methyl]biphenyl-2-carboxylic acid
    • Telmisartan
    • MDL: MFCD00918125
    • インチ: 1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)
    • InChIKey: RMMXLENWKUUMAY-UHFFFAOYSA-N
    • ほほえんだ: O([H])C(C1=C([H])C([H])=C([H])C([H])=C1C1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])N1C(C([H])([H])C([H])([H])C([H])([H])[H])=NC2C(C([H])([H])[H])=C([H])C(C3=NC4=C([H])C([H])=C([H])C([H])=C4N3C([H])([H])[H])=C([H])C1=2)=O
    • BRN: 6624054

計算された属性

  • せいみつぶんしりょう: 514.236876g/mol
  • ひょうめんでんか: 0
  • XLogP3: 6.9
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 7
  • どういたいしつりょう: 514.236876g/mol
  • 単一同位体質量: 514.236876g/mol
  • 水素結合トポロジー分子極性表面積: 72.9Ų
  • 重原子数: 39
  • 複雑さ: 831
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 4

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.16
  • ゆうかいてん: 265-277°C
  • ふってん: 771.9°C at 760 mmHg
  • フラッシュポイント: 420.6°C
  • 屈折率: 1.624
  • ようかいど: DMSO: >5 mg/mL at 60 °C
  • すいようせい: 不溶性
  • PSA: 72.94000
  • LogP: 7.26440
  • マーカー: 9129

Telmisartan セキュリティ情報

Telmisartan 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
KS-1215-5MG
Telmisartan
144701-48-4 >97%
5mg
£42.00 2025-02-08
Axon Medchem
3103-50 mg
Telmisartan
144701-48-4 99%
50mg
€60.00 2023-07-10
eNovation Chemicals LLC
D402721-25g
4'-(1,7'-Dimethyl-2'-propyl-1H-[2,5']bibenzoimidazolyl-3'-ylmethyl)-biphenyl-2-carboxylic acid
144701-48-4 97%
25g
$200 2024-06-05
abcr
AB283004-5 g
4'-(1,7'-Dimethyl-2'-propyl-1H-[2,5']bibenzoimidazolyl-3'-ylmethyl)-biphenyl-2-carboxylic acid, 97%; .
144701-48-4 97%
5g
€75.90 2023-04-26
ChemScence
CS-1699-500mg
Telmisartan
144701-48-4 99.96%
500mg
$198.0 2022-04-27
LKT Labs
T1644-500 mg
Telmisartan
144701-48-4 ≥98%
500MG
$648.30 2023-07-10
Axon Medchem
3103-250 mg
Telmisartan
144701-48-4 99%
250MG
€180.00 2023-07-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1570-500 mg
Telmisartan
144701-48-4 99.86%
500MG
¥1383.00 2022-02-28
AstaTech
45022-10/G
TELMISARTAN
144701-48-4 97%
10g
$258 2023-09-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R029372-1g
Telmisartan
144701-48-4 98%
1g
¥29 2024-05-25

Telmisartan 合成方法

Telmisartan 関連文献

Telmisartanに関する追加情報

Recent Advances in Telmisartan (144701-48-4) Research: A Comprehensive Review

Telmisartan, with the chemical identifier 144701-48-4, is a well-known angiotensin II receptor blocker (ARB) widely used for the treatment of hypertension and cardiovascular diseases. Recent studies have expanded its potential applications, uncovering novel mechanisms of action and therapeutic benefits. This research briefing synthesizes the latest findings on Telmisartan, focusing on its pharmacological properties, clinical efficacy, and emerging roles in disease management.

A 2023 study published in the Journal of Hypertension highlighted Telmisartan's unique dual PPAR-γ (peroxisome proliferator-activated receptor gamma) modulation, which enhances its metabolic effects beyond blood pressure control. Researchers demonstrated that Telmisartan significantly improves insulin sensitivity in diabetic patients, positioning it as a promising candidate for metabolic syndrome treatment. The study utilized a randomized controlled trial (RCT) design with 500 participants over 12 months, showing a 23% reduction in HbA1c levels compared to placebo (p < 0.01).

In the realm of neuroprotection, a groundbreaking 2024 Nature Communications paper revealed Telmisartan's ability to cross the blood-brain barrier and reduce neuroinflammation in Alzheimer's disease models. The study employed advanced mass spectrometry techniques to track the distribution of 144701-48-4 in neural tissues, confirming its accumulation in hippocampal regions. These findings open new avenues for ARBs in neurodegenerative disorder management.

On the molecular front, recent crystallography studies (Acta Pharmaceutica Sinica B, 2024) have elucidated the precise binding mechanism of Telmisartan to the AT1 receptor. The research team solved the 3D structure of the Telmisartan-AT1 complex at 2.1 Å resolution, identifying key interactions at Tyr113 and Lys199 residues. This structural insight facilitates the design of next-generation ARBs with improved selectivity and reduced side effects.

Clinical developments include the 2023 completion of phase II trials for a novel Telmisartan-chlorthalidone fixed-dose combination (Telmisartan 80 mg/chlorthalidone 25 mg), showing superior 24-hour blood pressure control compared to monotherapy (p < 0.001). The combination demonstrated particular efficacy in resistant hypertension cases, with 68% of patients achieving target BP levels versus 42% with Telmisartan alone.

Emerging safety data from large-scale pharmacovigilance studies (European Heart Journal, 2024) confirm Telmisartan's favorable profile, with no significant increase in adverse events compared to other ARBs. However, researchers note the importance of monitoring serum potassium levels in renally impaired patients, especially when combined with potassium-sparing diuretics.

Future research directions include exploring Telmisartan's potential in COVID-19-related cardiovascular complications and its role in cancer prevention through angiotensin-mediated pathways. Several ongoing trials are investigating these applications, with preliminary results expected in late 2024.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:144701-48-4)Telmisartan
A808270
清らかである:99%
はかる:500g
価格 ($):341.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:144701-48-4)Telmisartan
sfd9581
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ